![molecular formula C35H40ClN5O6 B8556486 tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate](/img/structure/B8556486.png)
tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate
Vue d'ensemble
Description
tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as piperazine, azetidine, and cyclopropyl groups, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting appropriate amines with dihaloalkanes under basic conditions.
Introduction of the azetidine ring: This step typically involves cyclization reactions using azetidine precursors.
Attachment of the pyridine and cyclopropyl groups: These groups are introduced through nucleophilic substitution reactions.
Final coupling and protection: The final step involves coupling the intermediate compounds and protecting the functional groups using tert-butyl groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Applications De Recherche Scientifique
tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a similar piperazine structure but with a bromophenyl group instead of the complex azetidine and pyridine groups.
Tert-butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)-1-piperazinecarboxylate: This compound also contains a piperazine ring but with different substituents on the phenyl ring.
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C35H40ClN5O6 |
|---|---|
Poids moléculaire |
662.2 g/mol |
Nom IUPAC |
tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C35H40ClN5O6/c1-34(2,3)47-33(44)40-16-14-39(15-17-40)26-6-5-7-27(19-26)46-28-21-41(22-28)30-29(18-25(36)20-37-30)31(42)38-35(12-13-35)24-10-8-23(9-11-24)32(43)45-4/h5-11,18-20,28H,12-17,21-22H2,1-4H3,(H,38,42) |
Clé InChI |
SQIQALZOTGHMQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)OC3CN(C3)C4=C(C=C(C=N4)Cl)C(=O)NC5(CC5)C6=CC=C(C=C6)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
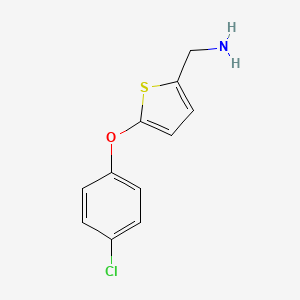

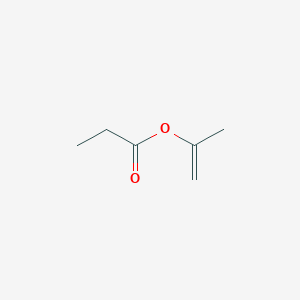
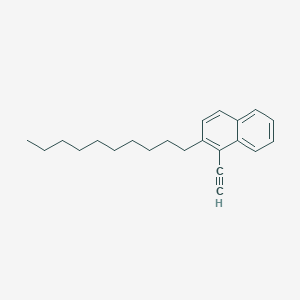

![4-benzyl-7-bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B8556442.png)

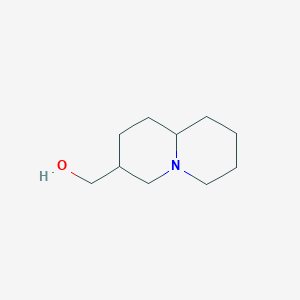
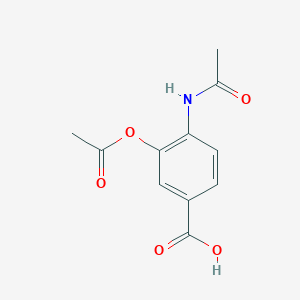
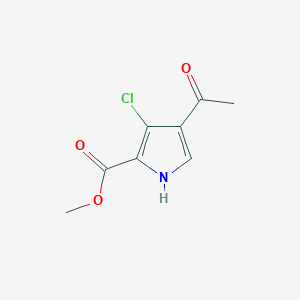
![9H-Xanthene-9-carboxamide, N-[2-(1-methylethyl)-2H-tetrazol-5-yl]-](/img/structure/B8556480.png)
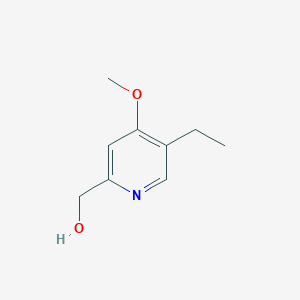
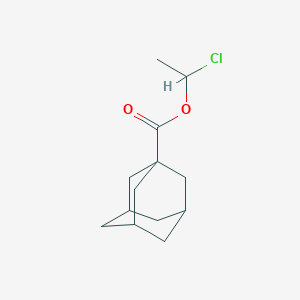
![Benzamide,5-chloro-2-hydroxy-n-[4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-](/img/structure/B8556504.png)
